A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate
Introduction
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, and thus, their unambiguous structural characterization is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no publicly available experimental spectra for this specific molecule could be located, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach is designed to empower researchers in identifying and characterizing this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the chloromethyl protons, and the isoxazole ring proton. The predicted chemical shifts (in ppm, relative to a TMS standard) in a common solvent like CDCl₃ are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| -CH₃ (ethyl) | ~1.4 | Triplet | 3H | The methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. This is a typical region for ethyl esters. |
| -CH₂- (ethyl) | ~4.4 | Quartet | 2H | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl group. The electron-withdrawing effect of the adjacent oxygen atom shifts this signal downfield. |
| -CH₂Cl | ~4.7 | Singlet | 2H | The methylene protons of the chloromethyl group are expected to be a singlet as there are no adjacent protons to couple with. The high electronegativity of the chlorine atom causes a significant downfield shift. |
| Isoxazole H-4 | ~6.5 - 7.0 | Singlet | 1H | The single proton on the isoxazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the substituents. For comparison, the isoxazole proton in 3,5-diphenylisoxazole appears at 6.84 ppm. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The predicted chemical shifts are tabulated below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| -C H₃ (ethyl) | ~14 | The methyl carbon of the ethyl group is expected in the typical upfield region for aliphatic carbons. |
| -C H₂- (ethyl) | ~62 | The methylene carbon of the ethyl group is shifted downfield due to the attached oxygen. |
| -C H₂Cl | ~35-40 | The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. |
| C-4 (isoxazole) | ~105-110 | The C-4 carbon of the isoxazole ring is expected to be significantly shielded compared to the other ring carbons. In unsubstituted isoxazole, the C-4 appears at 103.61 ppm. |
| C-3 (isoxazole) | ~160-165 | The C-3 carbon, attached to the chloromethyl group, will be downfield due to the influence of the ring nitrogen and the substituent. In 3,5-diphenylisoxazole, the C-3 appears at 162.9 ppm. |
| C-5 (isoxazole) | ~168-172 | The C-5 carbon, bearing the ester group, will be significantly downfield. In 3,5-diphenylisoxazole, the C-5 is at 170.3 ppm. |
| C =O (ester) | ~160 | The carbonyl carbon of the ester is expected in the typical range for ester carbonyls. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
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Weigh approximately 10-20 mg of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample without reacting with it.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
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Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
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Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate will be dominated by the strong absorption of the ester carbonyl group.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2980-3000 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl and chloromethyl groups. |
| ~1735-1750 | Strong | C=O stretch (ester) | This will be the most intense band in the spectrum. The position is typical for an aliphatic ester. Conjugation with the isoxazole ring may shift this to the lower end of the range. |
| ~1600 | Medium | C=N stretch (isoxazole) | Characteristic stretching vibration of the isoxazole ring. |
| ~1450 | Medium | C=C stretch (isoxazole) | Another characteristic stretching vibration of the isoxazole ring. |
| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group is also expected to be a strong absorption. |
| ~700-800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch typically appears in this region. |
Experimental Protocol for IR Spectroscopy
For a liquid sample, the "neat" thin-film method is most common and straightforward.
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Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.
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Place one or two drops of the liquid sample onto the center of one salt plate.
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Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
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Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
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Acquire a background spectrum of the empty spectrometer.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
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After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone or dichloromethane) and return them to a desiccator for storage.
Caption: Workflow for liquid sample IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of compound, as it typically results in minimal fragmentation and a clear molecular ion peak.
Predicted Mass Spectrum Data (ESI)
| m/z | Ion | Rationale |
| 189.02/191.02 | [M]⁺ | The molecular ion peak. The presence of a second peak at M+2 with roughly one-third the intensity is a characteristic isotopic signature of a molecule containing one chlorine atom. |
| 190.03/192.03 | [M+H]⁺ | The protonated molecular ion, which is often the base peak in positive-ion ESI. The chlorine isotope pattern will be preserved. |
| 212.01/214.01 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. The chlorine isotope pattern will be preserved. |
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of isoxazoles often involves cleavage of the weak N-O bond. Potential fragmentation pathways for Ethyl 3-(chloromethyl)isoxazole-5-carboxylate could include the loss of the ethyl group, the ethoxy group, or the chloromethyl radical.
Experimental Protocol for ESI-Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.
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Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.
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Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
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Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, along with standardized protocols for data acquisition. By understanding the expected spectral features and the reasoning behind them, researchers and drug development professionals can more confidently identify and characterize this and related isoxazole derivatives, accelerating their research and development efforts. The principles and comparative data cited herein offer a robust framework for the spectroscopic analysis of novel chemical entities.
References
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
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Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]
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IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]
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Infrared Spectra of Pure Liquids. (n.d.). Retrieved from [Link]
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